

Spectroscopic data for N-(3-ethynylphenyl)acetamide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **N-(3-ethynylphenyl)acetamide**

Cat. No.: **B1301552**

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An in-depth guide to the spectroscopic data of **N-(3-ethynylphenyl)acetamide**, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Analysis of N-(3-ethynylphenyl)acetamide

N-(3-ethynylphenyl)acetamide (CAS No: 70933-58-3) is an organic compound with the chemical formula $C_{10}H_9NO$ and a molecular weight of 159.19 g/mol .[\[1\]](#) Its structure, featuring a terminal alkyne and an acetamido group on a phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Data

While a publicly available peak list is not readily found in the searched literature, the expected proton NMR spectrum of **N-(3-ethynylphenyl)acetamide** would exhibit distinct signals

corresponding to the aromatic protons, the amide proton, the acetyl methyl protons, and the acetylenic proton. The aromatic protons would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The acetyl methyl protons would be a singlet around δ 2.0-2.2 ppm, the amide proton a broad singlet, and the acetylenic proton a singlet around δ 3.0 ppm.

^{13}C NMR Data

A complete experimental ^{13}C NMR spectrum for **N-(3-ethynylphenyl)acetamide** is not available in the searched results. However, based on the structure, one would expect to observe signals for the two sp-hybridized carbons of the alkyne group (around δ 80-90 ppm), the aromatic carbons (in the δ 110-140 ppm range), the carbonyl carbon of the amide (around δ 168-170 ppm), and the methyl carbon of the acetyl group (around δ 24 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **N-(3-ethynylphenyl)acetamide** are summarized below.

Functional Group	Expected Absorption Range (cm $^{-1}$)
N-H Stretch (Amide)	3300-3500
C≡C-H Stretch (Terminal Alkyne)	~3300
C-H Stretch (Aromatic)	3000-3100
C≡C Stretch (Alkyne)	2100-2260
C=O Stretch (Amide)	1630-1690
C-N Stretch (Amide)	1210-1370
C-H Bend (Aromatic)	690-900

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **N-(3-ethynylphenyl)acetamide**, the molecular ion peak $[\text{M}]^+$ would be observed at an m/z of approximately 159.19.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **N-(3-ethynylphenyl)acetamide**, based on standard laboratory practices.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N-(3-ethynylphenyl)acetamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of **N-(3-ethynylphenyl)acetamide** with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

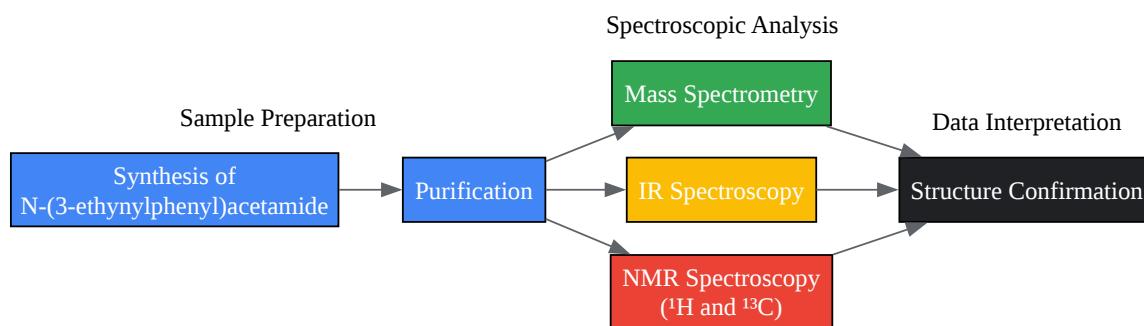
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratio of the ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **N-(3-ethynylphenyl)acetamide**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **N-(3-ethynylphenyl)acetamide**.

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References

- 1. scbt.com [scbt.com]
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